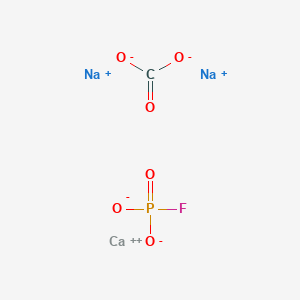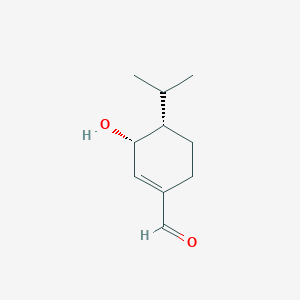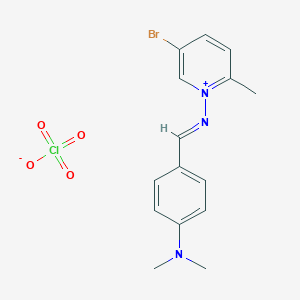
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate, also known as MitoPY1, is a fluorescent probe used to detect mitochondrial hydrogen peroxide (H2O2) levels. It is a highly specific and sensitive tool for studying the role of H2O2 in various cellular processes.
Mecanismo De Acción
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a fluorescent probe that specifically targets mitochondrial H2O2. It is oxidized by H2O2 to form a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of H2O2 present in the mitochondria.
Biochemical and Physiological Effects:
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has been shown to have no significant effects on mitochondrial function or cell viability. It is highly specific for H2O2 and does not react with other reactive oxygen species (ROS) or antioxidants. 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has been used to study the effects of various drugs and toxins on mitochondrial H2O2 levels and to investigate the role of H2O2 in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is its high specificity and sensitivity for mitochondrial H2O2. It is a valuable tool for studying the role of H2O2 in various cellular processes. However, there are some limitations to its use. 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is sensitive to photobleaching and requires careful handling to avoid degradation. It is also relatively expensive compared to other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate in scientific research. One area of interest is the role of mitochondrial H2O2 in aging and age-related diseases. Another area of interest is the development of new drugs and therapies that target mitochondrial H2O2 levels. Additionally, 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate could be used to investigate the effects of environmental stressors, such as pollution and radiation, on mitochondrial H2O2 levels.
Métodos De Síntesis
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methylpyridine with 4-dimethylaminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with bromine to introduce the bromine atom at the 5-position of the pyridine ring. The resulting compound is then reacted with perchloric acid to form 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate.
Aplicaciones Científicas De Investigación
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is used in scientific research to study the role of mitochondrial H2O2 in various cellular processes. It is a valuable tool for investigating the mechanisms underlying oxidative stress, which is implicated in many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate can be used to monitor changes in mitochondrial H2O2 levels in response to various stimuli, such as drugs, toxins, and environmental stressors.
Propiedades
Número CAS |
145234-95-3 |
|---|---|
Nombre del producto |
5-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate |
Fórmula molecular |
C15H17BrClN3O4 |
Peso molecular |
418.67 g/mol |
Nombre IUPAC |
4-[(E)-(5-bromo-2-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-4-7-14(16)11-19(12)17-10-13-5-8-15(9-6-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-10+; |
Clave InChI |
KLVYHZOWLQUZHD-LZMXEPDESA-M |
SMILES isomérico |
CC1=[N+](C=C(C=C1)Br)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=[N+](C=C(C=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1=[N+](C=C(C=C1)Br)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Sinónimos |
4-[(E)-(5-bromo-2-methyl-pyridin-1-yl)iminomethyl]-N,N-dimethyl-anilin e perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



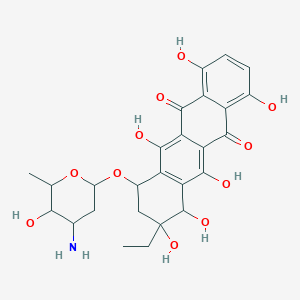
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
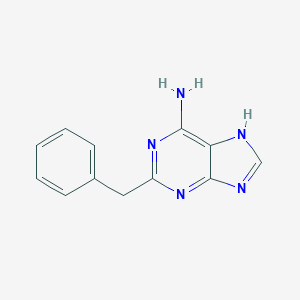
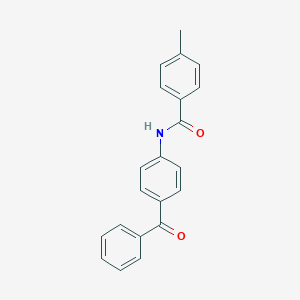

![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
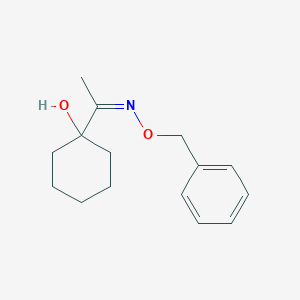
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
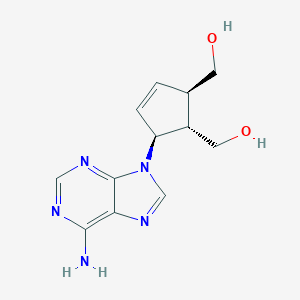
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
